Benzathine penicilline G tetrahydrate
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Overview
Description
Benzathine penicillin G tetrahydrate is a long-acting form of penicillin G, a β-lactam antibiotic. It is used primarily for the treatment of bacterial infections caused by susceptible organisms. This compound is particularly effective against infections such as syphilis, group A streptococcal infections, and rheumatic fever .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzathine penicillin G tetrahydrate is synthesized by reacting dibenzylethylene diamine with two molecules of penicillin G. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrahydrate form .
Industrial Production Methods: In industrial settings, the production of benzathine penicillin G tetrahydrate involves large-scale synthesis using similar reaction conditions. The process includes steps such as crystallization, purification, and drying to obtain the final product in its tetrahydrate form .
Chemical Reactions Analysis
Types of Reactions: Benzathine penicillin G tetrahydrate undergoes various chemical reactions, including hydrolysis and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in aqueous solutions, leading to the breakdown of the compound into penicillin G and benzathine.
Substitution: Involves the replacement of functional groups under specific conditions, often using reagents like sodium hydroxide.
Major Products: The primary products formed from these reactions include penicillin G and benzathine, which retain their antibacterial properties .
Scientific Research Applications
Benzathine penicillin G tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in various analytical techniques.
Biology: Employed in studies related to bacterial cell wall synthesis and antibiotic resistance.
Industry: Utilized in the production of pharmaceutical formulations for long-acting antibiotic therapies.
Mechanism of Action
Benzathine penicillin G tetrahydrate exerts its effects by interfering with bacterial cell wall synthesis. It inhibits the biosynthesis of cell-wall peptidoglycan, rendering the bacterial cell wall osmotically unstable, leading to cell death. This mechanism is effective during the active multiplication stage of susceptible bacteria .
Comparison with Similar Compounds
Penicillin G: A natural penicillin with a similar mechanism of action but shorter duration of activity.
Penicillin V: An orally active form of penicillin with a similar spectrum of activity.
Procaine Penicillin G: Another long-acting form of penicillin used for similar indications
Uniqueness: Benzathine penicillin G tetrahydrate is unique due to its prolonged duration of action, which allows for less frequent dosing compared to other forms of penicillin. This makes it particularly useful for conditions requiring long-term antibiotic therapy .
Properties
IUPAC Name |
N,N'-dibenzylethane-1,2-diamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;tetrahydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H18N2O4S.C16H20N2.4H2O/c2*1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;;;;/h2*3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);1-10,17-18H,11-14H2;4*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDKTXGNSOORHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2.O.O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H64N6O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
981.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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